molecular formula C14H19ClO2 B13184789 3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane

3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane

Cat. No.: B13184789
M. Wt: 254.75 g/mol
InChI Key: JUEIQOVPUAPQCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane typically involves the reaction of benzyloxyethyl compounds with chloromethyl oxolane under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction

Chemical Reactions Analysis

3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzyloxyethyl group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to form corresponding alcohols and acids.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane involves its interaction with specific molecular targets, leading to the modification of these targets.

Comparison with Similar Compounds

Similar compounds to 3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane include other benzyloxyethyl derivatives and chloromethyl oxolane compounds. These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions and applications in research .

Properties

Molecular Formula

C14H19ClO2

Molecular Weight

254.75 g/mol

IUPAC Name

3-(chloromethyl)-3-(2-phenylmethoxyethyl)oxolane

InChI

InChI=1S/C14H19ClO2/c15-11-14(7-9-17-12-14)6-8-16-10-13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

JUEIQOVPUAPQCC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CCOCC2=CC=CC=C2)CCl

Origin of Product

United States

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